molecular formula C14H14FN B572909 4-Fluoro-3',5'-dimethylbiphenyl-3-amine CAS No. 1225954-54-0

4-Fluoro-3',5'-dimethylbiphenyl-3-amine

Cat. No.: B572909
CAS No.: 1225954-54-0
M. Wt: 215.271
InChI Key: INUAHYYCUCJVSY-UHFFFAOYSA-N
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Description

4-Fluoro-3’,5’-dimethylbiphenyl-3-amine is an organic compound with the molecular formula C14H14FN It is a derivative of biphenyl, where the biphenyl core is substituted with a fluorine atom at the 4-position and two methyl groups at the 3’ and 5’ positions, along with an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3’,5’-dimethylbiphenyl-3-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with commercially available biphenyl derivatives.

    Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using electrophilic fluorination reagents such as Selectfluor.

    Methylation: The methyl groups at the 3’ and 5’ positions can be introduced via Friedel-Crafts alkylation using methylating agents like methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amination: The amine group at the 3-position can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives under suitable conditions.

Industrial Production Methods

Industrial production of 4-Fluoro-3’,5’-dimethylbiphenyl-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3’,5’-dimethylbiphenyl-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-Fluoro-3’,5’-dimethylbiphenyl-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3’,5’-dimethylbiphenyl-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom and amine group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3’,5’-dimethylbiphenyl: Lacks the amine group, which may result in different chemical reactivity and biological activity.

    3,5-Dimethylbiphenyl-3-amine: Lacks the fluorine atom, which can affect its electronic properties and interactions with molecular targets.

    4-Fluoro-3-aminobiphenyl: Lacks the methyl groups, which can influence its steric properties and reactivity.

Uniqueness

4-Fluoro-3’,5’-dimethylbiphenyl-3-amine is unique due to the combination of fluorine, methyl, and amine substituents on the biphenyl core. This unique substitution pattern can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-9-5-10(2)7-12(6-9)11-3-4-13(15)14(16)8-11/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUAHYYCUCJVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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